

Application Notes and Protocols: Advanced Fluorescence Microscopy Techniques

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Compound of Interest					
Compound Name:	Para Red-d4				
Cat. No.:	B1140282	Get Quote			

Topic: Analysis of Para Red-d4 and Dopamine D4 Receptor in Fluorescence Microscopy

For: Researchers, scientists, and drug development professionals.

Introduction to Para Red-d4

Initial investigations into "**Para Red-d4**" reveal it to be a deuterated form of Para Red, an azo dye.[1][2] The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium in its chemical structure.[1] While Para Red is used as a biological stain, its application as a primary fluorophore in advanced fluorescence microscopy is not well-documented.[3][4]

Deuteration of fluorescent dyes is a known strategy to enhance their photophysical properties. Specifically, incorporating deuterium can lead to increased fluorescence quantum yield and improved photostability by reducing non-radiative decay pathways. This can be advantageous in demanding imaging applications. However, at present, there is a lack of specific published application notes or detailed protocols for the use of **Para Red-d4** as a fluorescent probe in microscopy.

Given the potential ambiguity of the query, this document will also address a more prominent area of research in fluorescence microscopy that involves a "d4" designation: the Dopamine D4 Receptor.



Application Notes: Visualization of the Dopamine D4 Receptor

The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, and it is a significant target in the research of neuropsychiatric disorders such as schizophrenia and ADHD. Fluorescence microscopy is a powerful tool for studying the localization, trafficking, and signaling of the D4 receptor.

Visualizing the Dopamine D4 receptor in live or fixed cells typically involves two main strategies:

- Immunofluorescence: This technique uses specific primary antibodies to target the D4 receptor, followed by secondary antibodies conjugated to fluorophores for detection.
- Fluorescent Ligands: These are molecules that bind specifically to the D4 receptor and are
 themselves fluorescent or are tagged with a fluorescent dye. This allows for the direct
 visualization of the receptor. A variety of fluorescent ligands have been developed for
 dopamine receptors, including antagonists and agonists coupled to dyes like Bodipy,
 fluorescein, rhodamine, and Texas Red.

The following table summarizes the properties of representative fluorescent ligands developed for D2-like receptors, which include the D4 receptor.



Ligand	Target Receptor(s)	Fluorophor e	Affinity (pKi)	Application	Reference
UR-MN212	D2, D3, D4	5-TAMRA	D2: 8.24, D3: 8.58, D4: 7.78	Confocal Microscopy, Molecular Brightness Studies	
NAPS-Texas Red	D2	Texas Red	High	Anatomical study in neural tissues	
PPHT-Bodipy	D2	Bodipy	High	Anatomical study in neural tissues	
Dansyl- labeled indanylamine s	D2, D3	Dansyl	up to 0.29 nM (D3R)	Fluorescence Microscopy, BRET/FRET assays	

Experimental Protocols

This protocol provides a general framework for labeling and imaging D4 receptors. Optimization may be required for specific cell lines and fluorescent ligands.

Materials:

- Cultured cells expressing Dopamine D4 receptors (e.g., transfected HEK293 or CHO cells).
- Fluorescent ligand specific for the D4 receptor.
- Cell culture medium.
- Phosphate-buffered saline (PBS).
- · Imaging dishes or plates with glass bottoms.



• Fluorescence microscope (confocal or widefield) with appropriate filter sets for the chosen fluorophore.

Procedure:

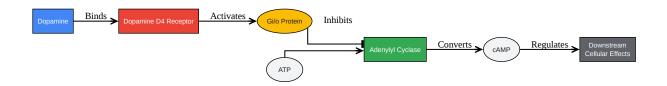
- Cell Culture: Plate cells expressing D4 receptors onto glass-bottom imaging dishes and culture until they reach the desired confluency.
- Ligand Preparation: Prepare a stock solution of the fluorescent ligand in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in pre-warmed cell culture medium or imaging buffer. The optimal concentration should be determined experimentally to maximize signal-to-noise.
- Cell Labeling:
 - Remove the culture medium from the cells.
 - Wash the cells once with warm PBS.
 - Add the fluorescent ligand solution to the cells.
 - Incubate the cells for a time determined by the binding kinetics of the ligand (typically 15-60 minutes) at 37°C in a CO2 incubator.
- Washing:
 - Remove the ligand solution.
 - Wash the cells two to three times with warm PBS or imaging buffer to remove unbound ligand.
- Imaging:
 - Add fresh, pre-warmed imaging buffer to the cells.
 - Image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the fluorophore.



 Acquire images, ensuring to minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time.

Visualizations

The Dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.



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Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the key steps in a typical fluorescence microscopy experiment to visualize the Dopamine D4 receptor.



Sample Preparation Culture cells expressing D4 receptors Label with fluorescent ligand or antibodies Wash to remove unbound probe Microscopy Set up fluorescence microscope Acquire images Data Analysis Process and enhance images Quantify receptor distribution and intensity Interpret results

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D4 Receptor Fluorescence Imaging Workflow



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